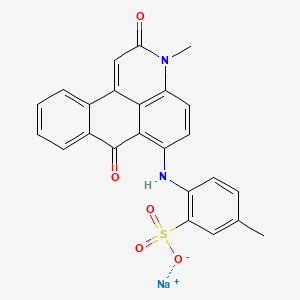

Alizarin Rubinol R

Description

Contextualization within Anthraquinone (B42736) Dye Chemistry and Related Derivatives

Anthraquinone dyes are a significant class of organic colorants characterized by the presence of the anthraquinone core structure (9,10-anthracenedione). Alizarin (B75676) (1,2-dihydroxyanthraquinone) is a historically prominent example, originally isolated from the roots of madder plants (Rubia species). taylorandfrancis.comwikipedia.orgnih.govtifr.res.inmdpi.com Its chemical structure consists of a 9,10-anthracenedione nucleus with hydroxyl groups at the 1 and 2 positions. taylorandfrancis.comnih.gov Alizarin has been used for centuries as a red dye. wikipedia.orgtifr.res.in

Alizarin Rubinol R, while its name might suggest a direct relationship to alizarin, is identified through its synonyms and chemical properties as a distinct compound. It is also known as Acid Blue 83 and Coomassie Brilliant Blue R-250. nih.govfishersci.comymilab.comnih.gov Its molecular formula is C45H44N3NaO7S2, and it has a molecular weight of 825.97 g/mol . ymilab.comnih.gov This composition is substantially different from that of alizarin (C14H8O4, molecular weight 240.21 g/mol ), indicating that this compound belongs to a different chemical class, likely a triphenylmethane (B1682552) dye, despite the "Alizarin" prefix in one of its names. nih.govnih.gov Thus, while alizarin is a foundational molecule in anthraquinone dye chemistry, this compound is contextualized within the broader field of synthetic organic dyes, with a name that may reflect historical dyeing practices or perceived color similarities rather than a direct structural derivation from alizarin's anthraquinone core.

Historical Trajectories and Modern Relevance of Alizarin-Based Compounds in Academic Inquiry

The historical trajectory of alizarin is marked by its extensive use as a natural dye for textiles. wikipedia.orgtifr.res.inmdpi.com A pivotal moment occurred in 1869 when alizarin became the first natural dye to be successfully synthesized, a breakthrough achieved independently by chemists Carl Graebe and Carl Liebermann, and William Henry Perkin. taylorandfrancis.comwikipedia.orgtifr.res.in This synthetic production significantly impacted the dye industry, eventually replacing natural madder. wikipedia.orgtifr.res.inmdpi.com

In modern academic inquiry, alizarin and its derivatives continue to be relevant, extending beyond traditional dyeing. Alizarin itself is utilized as a staining agent in biological research, notably for detecting and staining calcium deposits in tissues and cell cultures due to its ability to form precipitates with ionic calcium. wikipedia.orgnih.govnih.gov This application is valuable in studies related to bone formation and calcification. Alizarin Red S, a related derivative, is also employed in biochemical assays for the quantitative determination of calcific deposition by osteogenic cells. nih.govnih.gov

Furthermore, alizarin and its derivatives are explored in materials science, such as in dye-sensitized solar cells (DSSCs), where their optical and photovoltaic properties are investigated. taylorandfrancis.com Research also delves into the formation and structure of metal complexes with alizarin, which is relevant to understanding mordant dyeing and the development of lake pigments used in paintings. mdpi.comresearchgate.net Studies on alizarin derivatives also investigate potential biological activities, including some research into anti-tumor properties and interactions with cellular pathways, although findings can be conflicting. nih.govnih.govnih.gov This continued exploration highlights the enduring relevance of alizarin-based compounds in diverse areas of chemical and biological research.

Structure

3D Structure of Parent

Properties

CAS No. |

4478-76-6 |

|---|---|

Molecular Formula |

C24H18N2NaO5S |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

sodium;5-methyl-2-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate |

InChI |

InChI=1S/C24H18N2O5S.Na/c1-13-7-8-17(20(11-13)32(29,30)31)25-18-9-10-19-22-16(12-21(27)26(19)2)14-5-3-4-6-15(14)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31); |

InChI Key |

ROJLPVGCHUFZQV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

4478-76-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. 68215; NSC 47730; NSC-47730; NSC47730 |

Origin of Product |

United States |

Synthesis Methodologies and Chemical Derivatization Strategies of Alizarin Rubinol R

Historical and Modern Approaches to Anthraquinone (B42736) Dye Synthesis Relevant to Alizarin (B75676) Rubinol R

The history of anthraquinone dye synthesis is closely tied to alizarin, a natural dye extracted from madder root (Rubia tinctorum) nih.goveuropa.euwatson-int.com. The first synthetic production of alizarin in 1869 marked a significant advancement, transitioning from natural sources to industrial chemical processes nih.goveuropa.euwatson-int.comnih.gov. Early synthetic routes to alizarin involved the sulfonation of anthraquinone followed by fusion with a strong alkali nih.goveuropa.euwatson-int.com. This process introduced hydroxyl groups onto the anthraquinone core, essential for the dye's color properties.

Modern approaches to synthesizing anthraquinone dyes, relevant to compounds like Alizarin Rubinol R, often involve reactions with substituted anthraquinones or related polycyclic aromatic systems. The core structure of this compound, a dibenz[f,ij]isoquinoline-2,7-dione, can be viewed as an annulated anthraquinone derivative. General methods for synthesizing synthetic anthraquinone dyes frequently utilize intermediates such as anthraquinone sulfonic acids or nitroanthraquinones, which are obtained by sulfonation or nitration of anthraquinone. These intermediates undergo substitution reactions, where sulfonic acid groups or nitro groups can be replaced by various functionalities, including amino, alkylamino, hydroxy, and alkoxy groups. Another approach involves the reaction of aminoanthraquinones with other organic compounds, such as aryldihalotriazines, in organic solvents to form new dye structures. These general strategies for introducing amino and sulfonic acid groups onto an anthraquinone-like core are pertinent to understanding the potential synthetic routes to this compound.

Targeted Synthesis Pathways for this compound and its Structural Analogues

Specific synthesis pathways for this compound (Acid Red 80) have been reported. One method involves the conversion of C.I. Solvent Red 52 (C.I. 68210) into its sodium salt. This suggests that C.I. Solvent Red 52 is a precursor to this compound, with the conversion likely involving a salification step to introduce the sodium sulfonate group, which is characteristic of Acid Red 80.

An alternative synthesis route for Acid Red 80 describes its preparation from the reaction of 4-methylaniline, sodium carbonate, and 6-bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-diketone. This pathway highlights the construction of the this compound molecule from a bromo-substituted polycyclic core and a substituted aniline (B41778) derivative. The reaction between the amino group of 4-methylaniline and the bromo-substituted dibenz[f,ij]isoquinoline-2,7-dione core, likely under basic conditions provided by sodium carbonate, would form the crucial carbon-nitrogen bond linking the two main structural components of this compound.

The synthesis of structural analogues of this compound would typically involve modifications to either the dibenz[f,ij]isoquinoline-2,7-dione core, the benzenesulfonic acid moiety, or the amino linker. Alterations to the substituents on the benzenesulfonic acid ring (e.g., using different methylaniline derivatives) or modifications to the core structure (e.g., introducing different substituents or altering the ring system) could lead to analogues with varied spectral, solubility, or binding properties.

Exploration of Derivatization Techniques for Modified this compound Structures

Derivatization techniques applied to this compound or its core structure aim to modify its physical and chemical properties for specific applications.

Sulfonation is a common and important derivatization technique for anthraquinone dyes, primarily used to enhance water solubility and improve dyeing properties, particularly for natural fibers like wool and cotton. This compound already contains a sulfonate group, which contributes to its classification as an acid dye and its solubility in polar solvents. The sulfonate group is typically introduced by reacting the organic molecule with sulfonating agents like sulfuric acid or oleum. While this compound is already sulfonated, further sulfonation at different positions on the molecule could potentially alter its properties, although this would depend on the availability of reactive sites and the reaction conditions.

Beyond sulfonation, other functional groups can be incorporated into anthraquinone structures through various chemical reactions. These include amination, halogenation, hydroxylation, and the introduction of alkyl or alkoxy groups. These modifications can influence the dye's color, fastness properties, and reactivity. For this compound, functional group incorporation could target the aromatic rings of the benzenesulfonic acid part or the dibenz[f,ij]isoquinoline-2,7-dione core, provided there are reactive positions available. For instance, introducing additional hydroxyl or amino groups could alter the electronic structure and hydrogen bonding capabilities, impacting its interactions with substrates or metal ions.

Anthraquinone derivatives, including alizarin and related structures, have been extensively explored for the development of chromogenic probes and ligands. These compounds exhibit distinct color changes upon binding to specific ions or molecules, making them useful for sensing applications. The conjugated system within the anthraquinone core provides the chromophore, while strategically placed functional groups can act as binding sites for analytes.

This compound, with its inherent chromophoric core, amino linker, and sulfonate group, possesses structural features that could be leveraged for developing chromogenic probes or ligands. The quinone oxygens, the nitrogen atom of the amino group, and potentially the oxygen atoms of the sulfonate group could serve as coordination sites for metal ions. Modifications to the structure of this compound could involve introducing additional chelating moieties or designing systems where analyte binding induces a significant change in the electronic structure of the anthraquinone core, leading to a detectable color change. Research has shown that anthraquinone-based receptors can exhibit selective chromogenic responses to various cations and anions. For example, modified anthraquinones have been synthesized and investigated for sensing heavy metal ions. The synthesis of this compound-based probes would involve chemical reactions to attach recognition units or to modify the existing structure to enhance selectivity and sensitivity towards target analytes.

The synthesis of analogues of this compound is driven by the need to develop compounds with tailored properties for specific chemical purposes. By modifying the core structure, substituents, or linking groups, researchers can investigate the structure-property relationships and optimize the performance of the resulting molecules for various applications.

Advanced Spectroscopic and Analytical Characterization Techniques for Alizarin Rubinol R

Vibrational Spectroscopies in the Elucidation of Alizarin (B75676) Rubinol R Molecular Structure

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides invaluable information about the functional groups and molecular structure of a compound by probing its vibrational modes. These techniques are fundamental in the characterization of organic pigments like Alizarin Rubinol R, allowing for the identification of key structural features and the confirmation of synthesis products.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a widely used technique for identifying organic compounds based on their characteristic absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. For this compound and related perylene (B46583) pigments, FTIR provides a fingerprint of the molecular structure, revealing the presence of key functional groups such as carbonyl (C=O), amine (N-H), aromatic (C=C), and sulfonate (S=O) groups chemicalbook.comresearchgate.netacs.orgdergipark.org.trepo.org.

Studies on perylene-based pigments, including those structurally related to this compound, frequently utilize FTIR to confirm the successful synthesis and the presence of expected functional moieties researchgate.netacs.orgdergipark.org.tr. The distinct vibrational modes of the perylene core and its substituents result in characteristic absorption bands in the infrared spectrum. For instance, carbonyl stretching vibrations typically appear in the 1600-1700 cm⁻¹ region, while N-H stretching modes are observed in the 3300-3500 cm⁻¹ range. Sulfonate groups, present in the structure of this compound, exhibit characteristic S=O stretching vibrations chemicalbook.com. FTIR analysis can also provide insights into the solid-state form and potential intermolecular interactions, such as hydrogen bonding, which can influence the pigment's properties.

Some sources indicate that FTIR spectra for this compound are available, showing characteristic absorption bands associated with its functional groups chemicalbook.com. The precise positions and intensities of these bands serve as a unique identifier for the compound and can be used to assess its purity.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Structural Analysis

Raman spectroscopy is another powerful vibrational spectroscopic technique that complements FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. This technique is particularly useful for studying non-polar or weakly polar bonds and can be applied to solid samples, making it suitable for pigment analysis artiscreation.comchemicalbook.comebin.pub.

For perylene pigments, Raman spectroscopy can provide detailed information about the skeletal vibrations of the perylene core and the vibrations of substituent groups. This is particularly valuable for structural analysis and for distinguishing between different polymorphs or solid forms of the pigment.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variant of Raman spectroscopy that can significantly enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. While direct studies on SERS of this compound were not extensively detailed in the search results, SERS is a recognized technique for the analysis of dyes and pigments, particularly for trace analysis or when dealing with complex matrices artiscreation.com. Its application could potentially provide enhanced structural information and allow for the study of this compound at very low concentrations or in challenging environments. Raman spectroscopy has been applied to the analysis of various pigments, indicating its general utility in this field artiscreation.comchemicalbook.comebin.pub.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the complete molecular structure and understanding the conformation of organic compounds. By analyzing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a molecule, NMR provides detailed information about the connectivity of atoms and their local chemical environment.

Solution-State NMR Techniques (e.g., ¹H-NMR)

Solution-state NMR is routinely used for the structural characterization of organic molecules that are soluble in appropriate solvents. For this compound, which is a sodium salt of a sulfonic acid derivative, polar solvents like DMSO-d₆ are commonly used for NMR analysis chemicalbook.com.

¹H NMR spectroscopy is particularly informative, providing a spectrum where each peak corresponds to a distinct set of equivalent protons in the molecule. The chemical shift of each peak indicates the electronic environment of the protons, the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integral of each peak is proportional to the number of protons it represents. Analysis of the ¹H NMR spectrum of this compound allows for the confirmation of the various proton environments within the perylene core, the methyl substituents, and the aromatic rings chemicalbook.com.

Available data for this compound (CAS 4478-76-6) includes a ¹H NMR spectrum recorded in DMSO-d₆ at 50°C chemicalbook.com. This spectrum shows a series of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the perylene and substituted benzene (B151609) rings, as well as signals for the methyl groups (around 2-4 ppm) and potentially exchangeable protons chemicalbook.com. Detailed analysis of the chemical shifts and coupling patterns allows for the assignment of specific signals to particular protons in the molecule, thereby confirming the proposed chemical structure.

NMR techniques, including ¹H and ¹³C NMR, have been extensively applied to characterize perylene bisimide derivatives, which share the core perylene structure with this compound researchgate.netacs.orgresearchgate.netdntb.gov.ua. These studies demonstrate the power of NMR in confirming the structure and purity of perylene-based compounds. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can provide further insights into the connectivity between protons and carbons, aiding in complex structural assignments researchgate.net.

Solid-State NMR Approaches for Pigment and Complex Characterization

While solution-state NMR is excellent for soluble compounds, many pigments, including this compound in its typical application form, exist as solid particles. Solid-state NMR spectroscopy is a valuable technique for studying the structure and dynamics of solid materials. It can provide information about the local environment of nuclei in the solid state, including details about crystal packing, polymorphism, and interactions between pigment molecules chemicalbook.comresearchgate.net.

Solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS), can be applied to this compound to gain insights into its solid-state structure. This is particularly relevant for understanding how the molecular structure translates into the bulk pigment properties. While specific solid-state NMR data for this compound was not prominently featured in the search results, solid-state NMR has been used to characterize other perylene-based materials and organic pigments, demonstrating its applicability researchgate.net.

Solid-state NMR can also be used to study the interactions of pigments with other components in formulations, such as binders or dispersants, or to characterize pigment complexes chemicalbook.com. This is important for understanding the dispersion stability and performance of this compound in various applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Characterization and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule, providing information about its absorption of light in the UV and visible regions of the spectrum. For colored compounds like this compound, UV-Vis spectroscopy is essential for characterizing their optical properties, including their color and intensity.

Perylene pigments, including C.I. Pigment Red 264, exhibit strong absorption bands in the visible region due to π-π* electronic transitions within the extended conjugated system of the perylene core researchgate.netacs.orgresearchgate.netdntb.gov.uaepo.orggoogleapis.comgoogle.comepo.org. The specific wavelengths and intensities of these absorption maxima are influenced by the molecular structure, substituents, solvent, and aggregation state of the pigment.

UV-Vis absorption spectra of perylene derivatives typically show vibronic structure, reflecting the coupling of electronic transitions with molecular vibrations researchgate.net. The position of the absorption maximum (λmax) is directly related to the color observed. For this compound, the red color indicates strong absorption in the green-blue region of the visible spectrum.

Studies on perylene-based pigments have shown that their UV-Vis absorption spectra can be sensitive to their aggregation state. Perylene derivatives are known to form aggregates in solution and in the solid state due to π-π stacking interactions researchgate.netresearchgate.net. Aggregation can lead to significant changes in the absorption spectrum, including shifts in λmax and changes in the relative intensities of vibronic bands. UV-Vis spectroscopy is a key tool for monitoring and studying this aggregation behavior researchgate.net.

Furthermore, UV-Vis spectroscopy can be used to study the formation of complexes between this compound and other species, such as metal ions or organic molecules researchgate.net. Complex formation can perturb the electronic structure of the pigment, leading to observable changes in the UV-Vis absorption spectrum. Analysis of these spectral changes can provide information about the stoichiometry and stability of the formed complexes researchgate.net.

Research findings on perylene pigments indicate absorption maxima typically fall within the 400-600 nm range, consistent with their use as red pigments researchgate.netacs.orgresearchgate.net. Specific examples of perylene bisimide dyes show absorption maxima in methanol (B129727) exhibiting pronounced peaks, representative of different electronic transitions researchgate.net. UV-Vis-NIR absorption spectra have also been used to characterize pigment dispersions in various solvents epo.orggoogleapis.comgoogle.comepo.org.

Table 1: Typical Spectroscopic Techniques Applied to this compound and Related Perylene Pigments

| Technique | Information Provided | Relevance for this compound |

| FTIR Spectroscopy | Identification of functional groups, molecular fingerprint | Confirming structure, identifying C=O, N-H, S=O, and aromatic groups |

| Raman Spectroscopy | Molecular vibrations, skeletal structure, polymorphism | Complementary structural analysis, solid-state characterization |

| SERS | Enhanced Raman signal, trace analysis | Potential for high-sensitivity analysis |

| ¹H NMR Spectroscopy | Proton environments, connectivity, structural confirmation | Detailed structural elucidation, purity assessment |

| ¹³C NMR Spectroscopy | Carbon skeleton, functional group identification | Confirmation of carbon framework |

| 2D NMR Spectroscopy | Atom connectivity (H-H, H-C) | Complex structural assignments |

| Solid-State NMR | Solid-state structure, dynamics, interactions | Characterizing pigment particles, aggregation, and complexes |

| UV-Vis Spectroscopy | Electronic transitions, absorption maxima, color | Photophysical characterization, aggregation studies, complex formation |

Table 2: Representative UV-Vis Absorption Data for Perylene Pigments (Illustrative)

| Compound Type | Solvent | λmax (nm) (approximate range) |

| Perylene Pigments | Solution | 400-600 researchgate.netacs.orgresearchgate.net |

| Perylene Bisimides | Methanol | 455, 486, 522 researchgate.net |

| Perylene Derivatives | Benzonitrile | 380-460 (donors), 430-600 (acceptors) acs.org |

| C.I. Pigment Red 264 | Ink dispersion | 240-900 (spectrum range) epo.orggoogleapis.comgoogle.comepo.org |

Note: Specific λmax values for this compound can vary depending on the solvent, concentration, and aggregation state.

These advanced spectroscopic and analytical techniques, often used in combination, provide a comprehensive understanding of the molecular structure, conformation, and photophysical behavior of this compound, which is essential for its effective utilization as a high-performance pigment.

Based on the available information from the search results, detailed data specifically on the mass spectral fragmentation analysis and electron spin resonance spectroscopy characterization of this compound (also known as Acid Blue 83 or Coomassie Brilliant Blue R-250) were not found. While the searches provided general information about these spectroscopic techniques and mentioned Alizarin and related compounds in the context of MS and ESR, they did not yield the specific research findings or data tables required to generate thorough, scientifically accurate content for sections 3.4 and 3.5 of the requested outline, focusing solely on this compound.

Therefore, it is not possible to generate the detailed article sections as requested while strictly adhering to the instruction to focus solely on the chemical compound "this compound" and to include detailed research findings and data tables specific to its MS and ESR characterization.

However, the PubChem CID for this compound was identified.

Theoretical and Computational Investigations of Alizarin Rubinol R and Its Interactions

Computational Modeling of Alizarin (B75676) Rubinol R Complexation with Metal Ions

Computational modeling, often utilizing DFT, is a powerful tool for investigating the interaction and complexation of organic ligands with metal ions. mdpi.comsemanticscholar.orgrsc.orgnih.gov Studies on related compounds like Alizarin Red S (ARS), a sulfonated derivative of alizarin, demonstrate the application of DFT to understand metal-ligand binding. mdpi.comsemanticscholar.org DFT calculations have been used to determine the structural details of complexes formed between metal ions, such as Ga(III), and ligands like ARS. mdpi.comsemanticscholar.org These calculations can help identify the coordination modes and the stability of different complex isomers. mdpi.comsemanticscholar.org For example, DFT studies on Ga(III)/ARS complexes have supported proposed coordination through specific positions on the ligand and provided insights into the coexistence of different isomeric forms in solution. mdpi.comsemanticscholar.org Computational modeling can also quantify binding strengths using metrics like binding energy and binding enthalpy. nih.gov

Theoretical Prediction of Optical and Electronic Properties of Alizarin Rubinol R Derivatives

Theoretical methods, particularly time-dependent DFT (TD-DFT), are valuable for predicting the optical and electronic properties of molecules and their derivatives. ymilab.commdpi.comchemmethod.comresearchgate.netchemmethod.com For Alizarin and its derivatives, TD-DFT has been used to calculate UV/Vis absorption spectra, providing theoretical counterparts to experimental measurements. mdpi.comresearchgate.net These calculations can help assign observed absorption bands to specific electronic transitions within the molecule. researchgate.net Theoretical studies on Alizarin-carbazole dyad molecules, which are derivatives, have investigated the influence of structural modifications on electronic structure and optical absorption properties. chemmethod.comchemmethod.com Parameters such as HOMO-LUMO energy gap, light absorption wavelength, transition energy, and oscillator strength can be calculated to understand how modifications affect the molecule's ability to absorb light. chemmethod.com These predictions are crucial for applications such as the design of dyes for dye-sensitized solar cells (DSSCs), where controlling optical and electronic properties is essential for performance. chemmethod.comchemmethod.com

Computational Studies on Reaction Mechanisms and Energetics Involving this compound

Computational studies play a significant role in elucidating reaction mechanisms and determining the energetics of chemical transformations involving organic compounds. numberanalytics.comnih.govescholarship.orgbeilstein-journals.orgchemrxiv.orgrsc.org While specific computational studies on the reaction mechanisms solely focused on "this compound" were not prominently found, research on related anthraquinone (B42736) derivatives and general computational chemistry methodologies provide a framework for such investigations. DFT calculations are commonly used to explore reaction pathways, identify transition states, and calculate activation energies and reaction energies. numberanalytics.combeilstein-journals.orgchemrxiv.orgrsc.org These studies can provide detailed information about the molecular structures along the reaction coordinate and the energy barriers that must be overcome for a reaction to occur. numberanalytics.combeilstein-journals.org Computational modeling can also help understand factors influencing reaction selectivity and the formation of byproducts. escholarship.org The accuracy of these calculations depends on the chosen DFT functional and basis set. chemrxiv.orgrsc.org

Mechanistic Studies of Chemical Interactions and Transformations of Alizarin Rubinol R

Complexation Dynamics and Stoichiometry with Various Metal Cations

Acid dyes like C.I. Acid Red 114 can interact with metal ions. In textile dyeing, the presence of copper and iron ions can cause the colored light of Acid Red 114 to dim, suggesting complex formation worlddyevariety.comchemicalbook.comchemicalbook.com. Acid dyes, in general, can form 1:2 metal complexes made-in-china.comdynasty-chem.com. The sulfonate groups present in the structure of C.I. Acid Red 114 contribute to its anionic nature, facilitating interactions with positively charged metal cations ontosight.ai. While specific detailed studies on the complexation dynamics and stoichiometry of C.I. Acid Red 114 with various metal cations were not extensively found in the search results, the observed color changes in the presence of metal ions indicate that complexation does occur worlddyevariety.comchemicalbook.comchemicalbook.com. The exact stoichiometry and the stability of these complexes would depend on the specific metal cation, pH, and other environmental conditions.

Investigation of Ion-Pair Complex Formation Mechanisms with Organic Species

Mechanistic Pathways of Alizarin (B75676) Rubinol R (C.I. Acid Red 114) Degradation

C.I. Acid Red 114 can undergo degradation through various pathways, including photodegradation and degradation under artificial aging conditions.

Photodegradation Mechanisms and Environmental Fate

C.I. Acid Red 114 absorbs light at 365 nm and 514 nm, making it susceptible to direct photolysis by sunlight nih.gov. Photocatalytic degradation of Acid Red 114 in water has been studied using catalysts like TiO2 supported on clinoptilolite and ZnO based on Bentonite under UV irradiation researchgate.net. In photocatalytic processes, the dye molecules can be degraded by reactive radical species such as superoxide (B77818) radicals (•O2⁻) and hydroxyl radicals (•OH), which are generated from the photoexcitation of the photocatalyst researchgate.netmdpi.com. A possible photodegradation pathway for Acid Red 114 involves asymmetric cleavage by oxidation in the presence of hydroxyl radicals, leading to the formation of aromatic compounds, aniline (B41778) derivatives, and sulfur-based aromatic compounds and intermediates eeer.org. These intermediates can further break down into organic acids like carboxylic and aliphatic acids eeer.org.

The environmental fate of C.I. Acid Red 114 is influenced by its properties and degradation pathways. If released to air, it is expected to exist in the particulate phase nih.gov. In soil, it is expected to have low mobility due to its ionic nature and ability to adsorb to clay and mineral surfaces nih.gov. Volatilization from moist soil is not expected nih.gov. While aerobic biodegradation is not considered an important environmental fate process, anaerobic biodegradation may be significant, with studies showing degradation in anaerobic sludge nih.govsmolecule.comnih.gov. However, anaerobic reduction can yield 3,3'-dimethylbenzidine, which is classified as a carcinogen nih.gov.

Degradation under Artificial Aging Conditions and Material Interactions

Studies on the degradation of C.I. Acid Red 114 under artificial aging conditions often relate to its application in textiles and its interaction with materials. The stability of Acid Red 114 can be improved by incorporating its anions in a layered double hydroxides matrix, enhancing its thermal stability and light fastness scribd.com. This suggests that interactions with certain materials can influence its degradation pathways and rates. Degradation under artificial aging conditions, such as exposure to heat and light, can lead to changes in the dye's chemical structure and color properties. While specific detailed mechanisms of degradation under various artificial aging conditions and material interactions were not extensively detailed in the search results, the concept of improving stability through material incorporation highlights the role of such interactions in the dye's longevity and degradation behavior scribd.com.

Binding Mechanisms to Biological Substrates in Staining Applications (e.g., Mineralized Matrices, Calcium Deposits)

Acid dyes like C.I. Acid Red 114 are used in biological staining techniques ontosight.ai. Acid dyes are characterized by their ability to bind to fibers such as wool, silk, and nylon, which contain basic amino groups ontosight.aialibaba.com. In biological tissues, these dyes can bind to positively charged components, such as proteins with basic amino acid residues.

While the search results mention the use of Acid Red 114 in biological staining, detailed mechanisms of its binding to specific biological substrates like mineralized matrices or calcium deposits were not provided ontosight.aialibaba.com. However, based on the general principles of acid dye staining, the binding likely involves electrostatic interactions between the anionic sulfonate groups of the dye and positively charged sites within the biological substrate. In mineralized matrices and calcium deposits, the presence of positively charged calcium ions (Ca²⁺) could potentially interact with the anionic centers of the dye molecule. Further research would be needed to elucidate the specific binding mechanisms and the role of different functional groups of Acid Red 114 in interacting with these complex biological substrates.

Solvatochromic Behavior and Associated Mechanistic Insights

Solvatochromism is the phenomenon where the color of a solution of a compound changes with the polarity of the solvent wikipedia.org. This occurs because the energy difference between the ground and excited electronic states of the solute is affected by interactions with the solvent wikipedia.orgrsc.org. These interactions can include dipole-dipole interactions and hydrogen bonding wikipedia.orgresearchgate.net.

While the search results note that Alizarin Rubinol R (referring to the CAS 4478-76-6 compound) is soluble in certain solvents and produces different colors upon treatment with sulfuric acid and dilution, specific detailed studies on the solvatochromic behavior of C.I. Acid Red 114 (CAS 6459-94-5) were not prominently featured lookchem.comchemicalbook.comchemicalbook.com. However, as a polar molecule with sulfonate groups and a complex electronic structure, C.I. Acid Red 114 is expected to exhibit solvatochromic properties. The extent and nature of the solvatochromic shift (bathochromic or hypsochromic) would depend on how the solvent polarity differentially affects the stability of the ground and excited states of the dye molecule wikipedia.orgrsc.org. In solvents with different polarities and hydrogen-bonding capabilities, the solute-solvent interactions would vary, leading to shifts in the absorption and emission spectra wikipedia.orgrsc.orgresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| C.I. Acid Red 114 | 22960 |

| This compound | 22960 (likely referring to C.I. Acid Red 114) |

| Acid Red 80 | 72579 |

| 3,3'-Dimethylbenzidine | 8802 |

| Phenol | 996 |

| G acid | 23673792 |

| 4-Methylbenzene-1-sulfonyl chloride | 7057 |

| Calcium | 44869455 |

| Titanium dioxide | 14862 |

| Zinc oxide | 14904 |

| Bentonite | 57445864 |

Data Tables

Based on the search results, detailed quantitative data suitable for comprehensive data tables covering all the requested mechanistic studies were not consistently available across the different sections. However, some specific data points regarding solubility and degradation efficiency were mentioned.

Solubility Data for C.I. Acid Red 114

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 90 | 60 | worlddyevariety.comchemicalbook.comchemicalbook.com |

| Water | 80 | 80 | nih.gov |

| Ethanol (B145695) | - | Very slightly soluble | nih.gov |

Photocatalytic Degradation Efficiency of Acid Red 114

| Photocatalyst | Conditions | Removal Efficiency (%) | Time | Source |

| UV/ZnO/Bentonite | 1g/l catalyst, 30 mg/l AR 114, pH 9, 35°C | 92.5 | 2 h | |

| UV/ZnO | Same as above | 55 | 2 h | |

| UV | Same as above | 26.5 | 2 h | |

| TiO2/clinoptilolite | 10 wt.% TiO2, 90 wt% clinoptilolite | First order reaction with K = 0.0127 min⁻¹ | - | researchgate.net |

These tables present some of the quantitative data found in the search results relevant to the degradation and properties of C.I. Acid Red 114. More detailed data on complexation stoichiometry, ion-pair formation constants, and degradation kinetics under various conditions would require more specific experimental studies.

Advanced Analytical Chemistry Applications and Method Development for Alizarin Rubinol R

Spectrophotometric Method Development for Detection and Quantification

Spectrophotometric methods often rely on the formation of colored complexes or changes in absorbance properties upon reaction with an analyte. While Alizarin (B75676) Red S (a related compound, CID 5280926) is widely used as a chromogenic reagent for the spectrophotometric determination of various substances, including metal ions and pharmaceutical amines, specific detailed research on the development of spectrophotometric methods using Alizarin Rubinol R as the chromogenic reagent for detecting other analytes is not extensively detailed in the provided search results core.ac.ukresearchgate.netuctm.educhemmethod.comekb.eg. However, the principles of spectrophotometric method development are applicable to this compound, given its nature as a dye.

Development of Chromogenic and Ion-Pair Reagents for Trace Analysis

The concept of using dyes as chromogenic or ion-pair reagents for trace analysis is well-established core.ac.ukresearchgate.net. Chromogenic reagents react with analytes to form colored products, allowing for detection and quantification via spectrophotometry core.ac.uk. Ion-pair reagents, often bulky organic ions, can form neutral ion pairs with charged analytes, which can then be extracted into organic solvents for analysis, including spectrophotometry researchgate.netchromatographyonline.comitwreagents.comkm3.com.tw. Alizarin Red S has been explored as an ion-pair reagent for the spectrophotometric determination of certain pharmaceutical compounds core.ac.ukresearchgate.net. Given that this compound is an anionic dye, it could potentially be explored for similar applications, forming ion pairs with cationic analytes. However, specific studies detailing the development of this compound as a chromogenic or ion-pair reagent for trace analysis were not prominently found in the search results.

Optimization of Reaction Variables for Analytical Performance

Optimizing reaction variables is crucial for developing sensitive, selective, and accurate spectrophotometric methods researchgate.netchemmethod.comresearchgate.net. Key variables typically include reagent concentration, pH, reaction time, temperature, and solvent researchgate.netchemmethod.comresearchgate.net. For instance, in the spectrophotometric determination of histamine (B1213489) using Alizarin Red S and Cu(II), optimal conditions were found to be specific concentrations of Cu(II) and Alizarin Red S, and a pH of 6, with a reaction time of 10 minutes researchgate.netuctm.edu. Similarly, in a method using Alizarin Red S for famotidine (B1672045) determination, the optimal amount of Alizarin Red S solution was determined to achieve the highest absorbance and correlation coefficient chemmethod.com. If this compound were to be used as a chromogenic or ion-pair reagent, a systematic optimization of these parameters would be necessary to achieve optimal analytical performance, following principles similar to those applied for related dyes researchgate.netchemmethod.com.

Chromatographic Techniques for Separation and Determination

Chromatographic techniques are essential for separating and quantifying components in complex mixtures. This compound, as a distinct chemical compound, can be analyzed using these methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the separation and quantification of various compounds, including dyes researchgate.netcapes.gov.brresearchgate.netjpionline.org. Methods involving HPLC have been developed for the analysis of alizarin and other anthraquinones, often extracted from natural sources researchgate.netcapes.gov.br. These methods typically involve reversed-phase columns (such as C8 or C18), a mobile phase consisting of a mixture of water and organic solvents (like acetonitrile (B52724) or methanol), and detection using UV-Vis or diode-array detectors researchgate.netcapes.gov.brjpionline.org. The mobile phase composition, pH, and flow rate are optimized to achieve adequate separation and resolution jpionline.org. For the analysis of this compound, similar reversed-phase HPLC methodologies could be employed. While direct studies specifically detailing HPLC methods for this compound were not the primary focus of the search results, the principles and techniques used for related dyes and anthraquinones are directly applicable researchgate.netcapes.gov.brresearchgate.net. HPLC with post-column derivatization using alizarin has also been reported for the determination of other compounds, highlighting the interaction properties of alizarin-based structures in chromatographic systems mdpi.com.

Thin Layer Chromatography (TLC) Applications

TLC is a simple and versatile chromatographic technique used for the separation and identification of compounds sigmaaldrich.com. It is often used for qualitative analysis, purity testing, and rapid screening prior to HPLC sigmaaldrich.com. TLC applications exist for the analysis of alizarin and purpurin, using stationary phases like silica (B1680970) gel and specific mobile phases phcogres.com. Given its dye nature, this compound could be analyzed using TLC. The choice of stationary phase (e.g., silica gel) and mobile phase composition would depend on the polarity and chemical properties of this compound to achieve optimal separation and distinct spot formation. Densitometric scanning can be used for quantification in HPTLC (High-Performance Thin Layer Chromatography), a more advanced form of TLC phcogres.com.

Advanced Extraction and Preconcentration Techniques

Sample preparation, including extraction and preconcentration, is often necessary before analysis, especially for trace analysis or when dealing with complex matrices researchgate.netchromatographyonline.com. Various modern extraction techniques exist, including solid phase extraction (SPE), supercritical fluid extraction (SFE), and pressurized fluid extraction (PFE) researchgate.netchromatographyonline.comnih.gov. While the search results did not provide specific details on advanced extraction and preconcentration techniques specifically for this compound as the analyte, methods developed for related dyes and compounds can offer insights. For example, ionic liquid-based extraction has been used for the extraction of Alizarin Red S from aqueous media researchgate.net. Supercritical carbon dioxide extraction has been applied to extract alizarin from natural sources, with optimization of parameters like temperature, pressure, and co-solvent ratio nih.gov. These techniques aim to isolate and concentrate the analyte of interest from the sample matrix, improving the sensitivity and selectivity of subsequent analytical measurements.

Ionic Liquid-Based Extraction Systems

Ionic liquids (ILs) have emerged as promising alternatives to traditional organic solvents in extraction processes due to their unique properties, such as low volatility, thermal stability, and tunable miscibility. researchgate.net The application of ionic liquid-based extraction systems for compounds like this compound leverages these characteristics to potentially enhance extraction efficiency and selectivity.

One study explored the extraction of Alizarin Red S, a related alizarin dye, from aqueous media using an ionic liquid-based biphase system composed of dipotassium (B57713) hydrogen phosphate (B84403) and 1-butyl-3-methyl-imidazolium chloride. researchgate.net This system demonstrated an extraction efficiency exceeding 95% for Alizarin Red S. researchgate.net The proportion of ionic liquid to the kosmotropic salt was identified as a key parameter for optimizing extraction efficiency and preconcentration factor. researchgate.net An inverse relationship between the preconcentration factor and dye recovery was observed. researchgate.net Temperature also influenced the extraction efficiency, showing an increase with higher temperatures. researchgate.net

Another approach utilized amine-based deep eutectic solvents (DESs), which share some characteristics with ionic liquids, for the extraction of alizarin from aqueous media. mdpi.com This method demonstrated rapid extraction capabilities. mdpi.com The extraction efficiency was affected by factors such as initial pH, vortex mixing duration, DES to alizarin solution volumetric ratio, initial alizarin concentration, temperature, and anionic salt presence. mdpi.com For instance, adding NaCl to the alizarin solution influenced the extraction efficiency. mdpi.com

These studies highlight the potential of ionic liquid-based systems and related green solvents like DESs for the effective extraction of alizarin compounds, providing a foundation for similar applications with this compound.

Solid Phase Extraction (SPE) Utilizing Novel Adsorbents

Solid Phase Extraction (SPE) is a widely used sample preparation technique for preconcentrating analytes and simplifying complex matrices before analysis. The development of novel adsorbents is crucial for improving the efficiency, selectivity, and sustainability of SPE for compounds like this compound.

Recent advances in SPE adsorbents include the use of nanoparticles, nanocomposites, and nanoporous structures, which offer enhanced surface area and improved extraction capabilities compared to traditional materials. researchgate.net Metal-organic frameworks (MOFs), carbon-based materials (like carbon nanotubes and graphene), and molecularly imprinted polymers (MIPs) are examples of novel adsorbents that have been successfully coupled with various extraction techniques. researchgate.netmdpi.com

Molecularly imprinted polymers (MIPs), in particular, are recognized as "smart adsorbents" due to their custom-made molecular recognition capabilities, offering high selectivity for target analytes. researchgate.net The fabrication of MIPs involves pre-arrangement, polymerization, and template removal steps. researchgate.net

Method Validation and Performance Characteristics in Analytical Chemistry

Method validation is an essential process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. It involves evaluating various performance characteristics to ensure the reliability, accuracy, and consistency of the results. Key parameters assessed during method validation include accuracy, precision, selectivity, detection limits, quantification limits, robustness, and ruggedness. elementlabsolutions.com Regulatory guidelines, such as those from the ICH, provide frameworks for analytical method validation.

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. nih.govchromatographyonline.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. nih.gov

Several approaches are used to determine LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. sepscience.com According to ICH guidelines, LOD can be calculated as 3.3 * σ / S and LOQ as 10 * σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com The standard deviation (σ) can be determined from the analysis of blank samples or the residual standard deviation of the regression line of the calibration curve. sepscience.com

Robustness and Ruggedness Evaluations

Robustness is a measure of the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comresearchgate.netchromatographyonline.comRuggedness , often used interchangeably with robustness, particularly in older literature or specific contexts like the USP, refers to the degree of reproducibility of test results obtained under a variety of conditions, such as different laboratories, analysts, instruments, reagent lots, or environmental factors. researchgate.netchromatographyonline.comapajournal.org.uk Robustness testing is typically performed during method development and optimization to identify factors that could potentially affect method performance. researchgate.netchromatographyonline.com

Evaluating robustness involves introducing small, intentional variations to method parameters, such as mobile phase composition, flow rate, column temperature, or pH, and assessing their impact on the analytical results (e.g., peak area, retention time). elementlabsolutions.comiosrphr.org If the results remain within acceptable limits despite these variations, the method is considered robust. elementlabsolutions.com Ruggedness, in the context of inter-laboratory studies, assesses the method's transferability and reproducibility across different laboratory environments. apajournal.org.uk

While specific robustness and ruggedness data for this compound were not found, the principles of these evaluations are universally applied in analytical method validation. Demonstrating the robustness and ruggedness of an analytical method for this compound is crucial for ensuring its reliability and applicability in different laboratory settings and under minor variations in experimental conditions.

Materials Science and Emerging Technological Applications of Alizarin Rubinol R

Integration of Alizarin (B75676) Rubinol R in Organic Semiconductor Research

Organic semiconductors have emerged as promising materials for flexible and low-cost electronic devices, including displays, integrated circuits, and solar cells colab.wssdc.org.uktkechemi.comgoogle.com. These materials offer advantages such as lower weight, reduced production costs, and processing at lower temperatures compared to their inorganic counterparts sdc.org.ukgoogle.com. The field of organic semiconductor research heavily relies on the synthesis and characterization of novel organic molecules with tailored electronic properties sdc.org.uktkechemi.com.

While Alizarin Rubinol R itself is more widely recognized for its use as a dye and stain fujifilm.comrsc.orggoogle.comnih.govnih.govcosmobio.co.jpmdpi-res.comoup.comtue.nl, the broader class of anthraquinone (B42736) compounds, which includes alizarin, is mentioned in the context of organic semiconductor research taylorandfrancis.com. Anthraquinones can serve as starting materials for various organic compounds, some of which are relevant to organic electronics taylorandfrancis.com.

The integration of organic dyes into functional films, such as through layer-by-layer assembly, is an area of interest for creating electrochemical devices mdpi.com. Electroactive dyes, which respond to electrical stimulation with reversible property variations, are explored for applications in electrochemical and biological sensing, electrocatalysis, photovoltaics, and electrochromic areas mdpi.com. Anthraquinone-based dyes, due to their electroactivity, are of particular interest in this regard mdpi.com. While this compound is an anthraquinone derivative, specific research detailing its direct integration as a primary charge transport material in organic semiconductor devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) was not prominently found in the reviewed literature. However, the general exploration of electroactive organic dyes, including anthraquinones, in organic electronic systems suggests potential avenues for research involving this compound.

Photovoltaic Applications: this compound in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a significant area of research in the quest for low-cost and efficient solar energy conversion espublisher.comresearchgate.netconicet.gov.ar. DSSCs typically utilize a photosensitizer dye adsorbed onto a wide bandgap semiconductor, commonly titanium dioxide (TiO2), to absorb sunlight and inject electrons into the semiconductor's conduction band espublisher.comresearchgate.netmdpi.com.

This compound, under its synonym Coomassie Brilliant Blue R-250, has been investigated as a photosensitizer in DSSCs colab.wsespublisher.comresearchgate.netaip.org. Studies have explored its use, particularly in co-sensitization strategies, to enhance the performance of DSSCs colab.wsresearchgate.netaip.org. For instance, co-sensitization using Coomassie Brilliant Blue R-250 alongside a ruthenium-complex dye (N719) has demonstrated improved power conversion efficiency compared to using the individual dyes colab.wsresearchgate.netaip.org. This enhancement has been linked to factors such as a significant increase in open-circuit voltage, a reduction in charge recombination, and a broadened absorption range achieved by the mixed dye system colab.wsresearchgate.netaip.org.

The broader class of alizarin dyes and their derivatives have also been theoretically and experimentally investigated as potential sensitizers for DSSCs bohrium.comchemmethod.comespublisher.comconicet.gov.archemmethod.comresearchgate.netconicet.gov.arresearchgate.net. These studies highlight the favorable optical and electronic properties of alizarin-based dyes for this application bohrium.comchemmethod.comconicet.gov.archemmethod.comresearchgate.net. The presence of the enediol group in the catechol ring of alizarin is known to facilitate a chelating bond with TiO2, which is crucial for efficient electron transfer from the excited dye molecule to the semiconductor chemmethod.comespublisher.comchemmethod.com. Theoretical calculations have been employed to understand the optoelectronic properties, such as HOMO-LUMO energy levels and absorption spectra, of alizarin dyes and their derivatives in the context of DSSCs bohrium.comchemmethod.comconicet.gov.archemmethod.comresearchgate.net.

Research findings on the use of Coomassie Brilliant Blue R-250 in co-sensitized DSSCs indicate its potential to contribute to improved photovoltaic performance. A study reported an increase in power conversion efficiency from 9.07% with individual dyes to 11% with a co-sensitized dye comprising N719 and Coomassie Brilliant Blue R-250, representing a 22% enhancement colab.wsresearchgate.net. This improvement was primarily attributed to an increase in the open-circuit voltage colab.wsresearchgate.net.

Photochromic Systems Incorporating this compound or Related Alizarin Dyes

Photochromism is a reversible process where a chemical species undergoes a transformation between two isomeric forms with different absorption spectra upon photoirradiation nih.govtaylorandfrancis.com. This property has potential applications in various fields, including optical memories, smart windows, and sensors taylorandfrancis.com.

While this compound is not typically classified as a primary photochromic dye like azobenzene (B91143) or spiropyran, its behavior under light exposure is relevant in the context of photochromism, particularly concerning the light fastness of dyed materials sdc.org.ukxn--xcry9n251cvcar5xj6r.com. This compound (CI Acid Blue 83) is used in blue wool standards for assessing light fastness, and its inclusion in these standards implies that it exhibits a reversible color change or fading upon exposure to light, which is a manifestation of photochromic or photodegradation processes sdc.org.ukxn--xcry9n251cvcar5xj6r.com. The photochromic effect can influence the perceived light fastness of dyes sdc.org.uk.

Research on alizarin in general has indicated a photochromic effect when adsorbed on TiO2 nanoparticles under UV irradiation researchgate.net. This suggests that alizarin-based structures can undergo light-induced transformations. While the provided information does not detail specific photochromic systems where this compound is the central, reversibly switching component for technological applications, its photo-responsive nature, as evidenced by its use in light fastness testing standards and the observed photochromic effect of alizarin on TiO2, indicates that it possesses properties related to photochromism.

Development of this compound-Based Chemosensors and Biosensors for Environmental Monitoring

Chemosensors and biosensors are analytical devices that utilize a chemical or biological recognition element to detect and quantify specific substances in an environment conicet.gov.arresearchgate.net. These sensors are valuable tools for environmental monitoring, offering potential advantages such as portability, low cost, and rapid analysis conicet.gov.arcuni.cz.

This compound, as an organic dye, can be a relevant substance for environmental monitoring, particularly as a potential water pollutant from industrial sources researchgate.netresearchgate.net. Research has focused on the detection and removal of Coomassie Brilliant Blue R-250 dye from contaminated water using various methods, including adsorption and electrochemical sensing rsc.orgresearchgate.netresearchgate.net. For example, an electrochemical sensor utilizing modified electrodes has been developed for the sensitive detection of Coomassie Brilliant Blue R-250 in water, demonstrating its role as an analyte in environmental monitoring rsc.org.

Historical and Cultural Significance in Chemical Science Relevant to Alizarin Rubinol R

Alizarin's Pioneering Role as a Synthetic Organic Dye and its Impact on Chemistry

Alizarin (B75676), chemically known as 1,2-dihydroxyanthraquinone, is a red dye historically extracted from the roots of the madder plant (Rubia tinctorum). wikipedia.orgnih.govsarchemlabs.combritannica.commdpi.comtifr.res.in Its use dates back millennia, notably in the production of vibrant and colorfast textiles through a process known as mordanting, where metal ions are used to fix the dye to the fabric. wikipedia.orgbritannica.commdpi.comtifr.res.inmdpi.com The highly valued "Turkey Red" was a prominent example of an alizarin-based dye. wikipedia.orgsarchemlabs.comnli.org.il

A pivotal moment in chemical history occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, achieved the first synthesis of alizarin from anthracene. wikipedia.orgsarchemlabs.combritannica.comtifr.res.innli.org.ilic.ac.ukias.ac.in This breakthrough was independently achieved by William Henry Perkin in England around the same time, although the BASF patent was filed slightly earlier. wikipedia.orgic.ac.uk The synthesis of alizarin marked the first time a naturally occurring dye was replicated in the laboratory, demonstrating the power of organic synthesis. sarchemlabs.comnli.org.il

The ability to synthesize alizarin from coal tar-derived anthracene, which became readily available, drastically reduced its cost compared to the natural product. wikipedia.orgic.ac.uk This led to the collapse of the natural madder market and spurred the rapid growth of the synthetic dye industry. wikipedia.orgnli.org.ilic.ac.ukias.ac.in The success of synthetic alizarin provided a significant stimulus for further research into the chemical structures of natural products and the development of new synthetic colorants. nli.org.il The subsequent elucidation of the complete structure of alizarin in 1874 by Adolf Baeyer and Heinrich Caro further reinforced the understanding of aromatic chemistry, particularly Kekulé's benzene (B151609) structure, and highlighted the increasing connection between academic research and industrial application. nli.org.ilias.ac.inresearchgate.net This era marked the beginning of a science-based chemical industry, transforming waste materials into valuable products and paving the way for the synthesis of numerous organic compounds beyond dyes. nli.org.ilamericanscientist.org

Academic Contributions to Understanding Traditional Alizarin-Based Pigments

Academic research has played a crucial role in understanding the complex chemistry behind traditional alizarin-based pigments, often referred to as lakes. These pigments are formed by the interaction of alizarin with metal ions (mordants), typically aluminum, iron, or chromium, which results in coordination complexes with varying colors and properties. wikipedia.orgbritannica.commdpi.comtifr.res.inmdpi.com

Studies have focused on the molecular structure of these lake pigments and how alizarin coordinates with metal centers. Research utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations has provided insights into the binding modes and structures of alizarin-metal complexes. mdpi.comresearchgate.net For instance, studies on aluminum-alizarin lakes have shown that Al³⁺ ions coordinate with alizarin, often forming six-membered cyclic chelates involving a hydroxyl group and a carbonyl oxygen. mdpi.com Advanced NMR techniques, including solid-state NMR, have been instrumental in characterizing the coordination environment of metal ions and identifying different species present in amorphous lake structures. mdpi.comresearchgate.net

Furthermore, academic research has investigated the stability and degradation mechanisms of alizarin lake pigments, which are known to be susceptible to light-induced fading despite being considered relatively resistant among organic dyes. mdpi.comtandfonline.com Understanding the chemical composition and how the pigments bind to substrates is essential for conservation efforts of historical artifacts and artworks. mdpi.com These studies demonstrate the ongoing academic interest in traditional alizarin chemistry, applying modern analytical techniques to unravel the complexities of historical materials.

Evolution of Research Perspectives from Dye Chemistry to Advanced Materials Science

The foundational knowledge gained from the study of alizarin and the subsequent development of the synthetic dye industry has significantly influenced the evolution of research perspectives in chemistry, moving beyond traditional coloration applications towards advanced materials science. The anthraquinone (B42736) core structure of alizarin, with its redox activity and ability to coordinate with metal ions, makes it and its derivatives interesting candidates for various modern applications. acs.orgtaylorandfrancis.com

Research has expanded to explore the use of alizarin and related anthraquinone compounds in areas such as organic electronics, sensors, and energy storage. acs.orgtaylorandfrancis.comunam.edu.na For example, alizarin has been investigated as an organic mediator in sensors for detecting metal ions, anions, and changes in pH due to its distinct colorimetric response upon complexation or changes in environment. acs.orgunam.edu.na The ability of alizarin to form coordination complexes with metal ions, a principle central to its historical use as a mordant dye, is now being leveraged for the development of novel sensing materials. unam.edu.na

Moreover, anthraquinone derivatives are being studied for their potential in organic photovoltaic devices and energy storage systems, such as redox flow batteries, owing to their reversible redox properties. taylorandfrancis.com The understanding of structure-property relationships developed over decades of dye research is directly applicable to designing and synthesizing new organic materials with tailored electronic and optical properties for these advanced technologies.

Compounds like Alizarin Rubinol R (Acid Red 80, CAS No. 4478-76-6), a synthetic organic dye, represent a continuation of the field pioneered by alizarin's synthesis. chembk.comlookchem.com While this compound is primarily used for dyeing textiles like wool, silk, and nylon, its existence is a direct outcome of the expanded chemical knowledge and synthetic capabilities that originated with the breakthroughs in alizarin chemistry. chembk.com The development and application of such synthetic dyes highlight the lasting impact of early dye research on the broader landscape of organic chemistry and materials science. The evolution from synthesizing dyes for coloration to designing organic molecules for high-tech applications demonstrates a significant shift in research focus, built upon the fundamental principles established by the study of compounds like alizarin.

Chemical Compound Information

| Compound Name | PubChem CID |

| Alizarin | 6293 |

| This compound | 4478-76-6 |

Selected Physical and Chemical Properties of Alizarin and this compound

| Property | Alizarin | This compound |

| Molecular Formula | C₁₄H₈O₄ | C₂₄H₁₇N₂NaO₅S (approximate) |

| Molecular Weight | 240.21 g/mol | 468.46 g/mol (approximate) |

| Appearance | Red-orange crystals | Vibrant red pigment |

| Melting Point | 289-291 °C | N/A |

| Density | Not readily available in sources | 1.56 g/cm³ |

| Solubility (Water) | Slightly soluble | Insoluble |

| Solubility (Other) | Soluble in hexane, chloroform, alkalies | Soluble in o-chlorophenol, hot pyridine |

This compound is a chemical compound also known by several synonyms, including Acid Blue 83, Acid Cyanine 6B, Alizarin Rubinol 5G, Brilliant Blue R, and Coomassie Brilliant Blue R-250. nih.govfishersci.com Its CAS number is 6104-59-2. fishersci.com Chemically, it is a monosodium salt with the molecular formula C₄₅H₄₄N₃NaO₇S₂ and a molecular weight of 825.97 g/mol . ymilab.com It is described as having a colourful red-blue light and is soluble in o-chlorophenol and hot pyridine, slightly soluble in ethanol (B145695) and cold pyridine, and insoluble in acetone, chloroform, and toluene. chemicalbook.comchemicalbook.com Treatment with strong sulfuric acid results in a red product, which turns pink upon dilution, and blue and red precipitation occurs. chemicalbook.comchemicalbook.com

The provided outline focuses specifically on future research directions and unresolved questions concerning this compound. While the search results provide some general information about Alizarin and related compounds, and touch upon broader concepts like sustainable synthesis, complex biological/environmental systems, advanced analytical platforms, smart materials, and interdisciplinary research, direct information specifically detailing future research directions and unresolved questions for this compound is limited. However, by synthesizing information about the compound itself and the broader research areas mentioned in the outline, potential future research avenues can be inferred.

Future Research Directions and Unresolved Questions for Alizarin Rubinol R

Exploration of Novel Synthetic Pathways and Sustainable Derivatization

Current information indicates that Alizarin (B75676) Rubinol R can be prepared from C.I. Solvent Red 52 (C.I. 68210) products and translated into a sodium salt. chemicalbook.comchemicalbook.com Future research could focus on developing novel synthetic pathways that are more efficient, cost-effective, and environmentally friendly. This aligns with the broader chemical research trend towards green chemistry and sustainable practices. unive.it Exploring sustainable derivatization of Alizarin Rubinol R could lead to new compounds with modified properties for specific applications, potentially enhancing solubility, stability, or interaction with other materials. Research into sustainable access to sulfonic acids from halides and thiourea (B124793) dioxide, for instance, represents a relevant area of synthetic methodology that could potentially be explored for similar structures. researchgate.net

Deeper Mechanistic Understanding of Interactions with Complex Biological and Environmental Systems

While Alizarin dyes, in general, have been studied for their interactions in biological contexts, such as in staining for osteogenic differentiation frontiersin.orgnih.govnih.govnih.govmdpi.comscispace.com and in studies related to toxicology fda.gov, a deeper mechanistic understanding of this compound's specific interactions within complex biological and environmental systems is an area for future research. This includes understanding its behavior, degradation pathways, and potential long-term effects in various biological matrices and environmental compartments. Research into the complex mechanisms of biological processes, such as those involving cell signaling and differentiation, could provide insights into how this compound or its derivatives might interact. nih.govresearchgate.net Similarly, understanding the fate and transport of complex organic compounds in the environment is crucial for assessing potential environmental impacts. mdpi.com

Development of Advanced Analytical Platforms for Real-Time and In-Situ Detection

The development of advanced analytical platforms for the real-time and in-situ detection of this compound presents a significant future research direction. This is particularly relevant for monitoring its presence and concentration in various applications and environmental settings. Techniques such as surface-enhanced Raman spectroscopy (SERS) have been applied to the analysis of Alizarin, demonstrating the potential for sensitive detection and structural study. researchgate.net Future work could focus on adapting and optimizing such advanced spectroscopic or electrochemical methods for the specific characteristics of this compound. mdpi.com This could involve developing novel sensor materials or portable analytical devices capable of providing rapid and accurate measurements outside of a laboratory setting.

Integration of this compound into Multifunctional Smart Materials

The integration of this compound into multifunctional smart materials is another promising area for future research. Smart materials are designed to respond dynamically to external stimuli smarteralloys.commdpi.comresearchgate.netresearchgate.net, and incorporating a chromophore like this compound could lead to the development of materials with tunable optical properties, sensing capabilities, or other responsive functionalities. For example, Alizarin has been used in pH-responsive films. mdpi-res.compolito.it Future research could explore incorporating this compound into polymers, hydrogels, or composite materials to create smart textiles, coatings, or sensors that change color or exhibit other responses based on changes in temperature, pH, or the presence of specific chemicals. mdpi.com Challenges in integrating and scaling smart materials in various systems would need to be addressed. researchgate.net

Interdisciplinary Research with Physics, Biology, and Environmental Sciences

Given the potential applications and implications of this compound, interdisciplinary research involving physics, biology, and environmental sciences is crucial for a comprehensive understanding and responsible innovation. ucsb.edutaylorfrancis.comresearchgate.netresearchgate.netuio.no Collaboration with physicists could lead to a better understanding of its optical and electronic properties and inform the design of new materials. Biologists could investigate its interactions with biological systems at a fundamental level, exploring potential new applications or assessing biological impacts. frontiersin.orgnih.govnih.govnih.govmdpi.comscispace.comnih.govucsb.eduoncotarget.commdpi.comuj.edu.pl Environmental scientists could study its fate, transport, and potential ecological effects, contributing to the development of sustainable synthesis and application strategies. mdpi-res.comresearchgate.netuio.noamazonaws.com Addressing complex problems often requires integrating perspectives, concepts, tools, and data from multiple disciplines. researchgate.net

Q & A

Q. What are the key methodological steps for synthesizing Alizarin Rubinol R with high purity?

To synthesize this compound, follow these steps:

- Reaction Setup : Use anhydrous conditions and catalysts (e.g., sulfuric acid) to promote esterification or sulfonation reactions, depending on the target derivative.

- Purification : Employ thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for isolation. Recrystallization in ethanol or methanol enhances purity .

- Characterization : Confirm structure and purity via -NMR, -NMR, and HPLC (≥95% purity). Cross-reference spectral data with literature for validation .

Q. How should researchers characterize this compound using spectroscopic methods?

- UV-Vis Spectroscopy : Analyze absorption maxima (e.g., 550–600 nm for anthraquinone derivatives) to confirm chromophore integrity.

- FT-IR : Identify functional groups (e.g., -OH, -SOH) through peaks at 3400 cm (O-H stretch) and 1180 cm (S=O stretch).

- Mass Spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns. Compare with theoretical values .

Q. What experimental controls are essential when studying this compound’s stability in aqueous solutions?

- pH Control : Buffer solutions (pH 4–9) to assess stability under physiological or environmental conditions.

- Light Exposure : Perform experiments in dark vs. UV/visible light to evaluate photodegradation.

- Catalyst Screening : Test stability in the presence of nanoparticles (e.g., NiO) or enzymes to mimic degradation pathways observed in similar dyes .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with biomolecules (e.g., proteins)?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.

- Fluorescence Quenching : Monitor changes in protein fluorescence upon dye binding to infer conformational changes.

- Molecular Dynamics Simulations : Model interactions at atomic resolution using software like GROMACS. Validate with experimental data .

Q. What methodologies resolve contradictions in reported degradation kinetics of this compound under varying pH?

- Cross-Validation : Replicate studies using identical conditions (e.g., 0.001 M dye concentration, 25°C) and compare pseudo-first-order rate constants (k).

- Variable Isolation : Systematically alter one parameter (e.g., pH, catalyst loading) while holding others constant.

- Statistical Analysis : Use ANOVA or regression models to identify significant variables. Report R values and confidence intervals .

Q. How should researchers address discrepancies in dye-protein binding assays involving this compound?

- Error Mitigation : Quantify random errors via triplicate experiments and systematic errors by calibrating instruments (e.g., spectrophotometers).

- Negative Controls : Include dye-free samples to account for autofluorescence or background absorption.

- Data Normalization : Express results as fold-change relative to controls, as demonstrated in osteogenesis studies using Alizarin Red S .

Q. What advanced statistical methods are recommended for analyzing dose-response data in toxicity studies?

- Dose-Response Modeling : Fit data to Hill or logistic equations using tools like GraphPad Prism.

- Multivariate Analysis : Apply principal component analysis (PCA) to identify correlated variables (e.g., concentration vs. cell viability).

- Error Propagation : Calculate uncertainties using Monte Carlo simulations for non-linear models .

Methodological Best Practices

Q. How to ensure reproducibility in this compound experiments?

- Detailed Protocols : Document reagent sources (e.g., CAS 2243-76-7), equipment settings, and environmental conditions (humidity, temperature) .

- Supplementary Materials : Provide raw data, calibration curves, and instrument logs in supporting files. Use hyperlinks for digital accessibility .

Q. What ethical and safety considerations apply when handling this compound?

- Containment : Use spark-proof tools and closed containers to prevent ignition. Dispose of waste via approved protocols (e.g., incineration) .